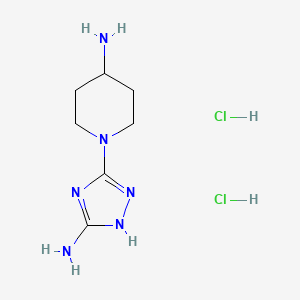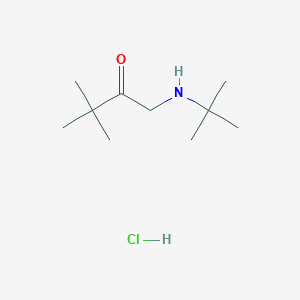![molecular formula C20H16N4O2S2 B2568743 2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide CAS No. 312946-37-5](/img/structure/B2568743.png)
2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide
Overview
Description
“2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide”, also known as LDN-27219, is a reversible inhibitor of transglutaminase 2 (TG2) that binds to the GTP binding site of the enzyme and inhibits activity with an IC50 of 600 nM . It is a thieno[2,3-d]pyrimidine-4-one-acylhydrazide derivative .
Molecular Structure Analysis
The molecular formula of this compound is C20H16N4O2S2. The structure includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis
LDN-27219 is a white to beige powder that is soluble in DMSO at a concentration of 15 mg/mL . It has a molecular weight of 408.49.Scientific Research Applications
Synthesis of Pyranopyrimidine Derivatives
- The pyranopyrimidine core, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, is a crucial precursor for various synthetic applications in medicinal and pharmaceutical industries due to its broad bioavailability. Its structural complexity has led to intensive research for developing synthetic pathways of derivatives like 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones). Various hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts have been employed in one-pot multicomponent reactions for synthesizing these derivatives. The review emphasizes the application of hybrid catalysts from 1992 to 2022 for developing these pyranopyrimidine scaffolds, providing a comprehensive understanding of the synthetic pathways, mechanisms, and catalyst recyclability, potentially guiding future research in lead molecule development (Parmar, Vala, & Patel, 2023).
Antioxidant Capacity and Reaction Pathways
Antioxidant Capacity Assay of ABTS/PP
- The ABTS/PP decolorization assay is extensively used for evaluating antioxidant capacity. The review explores the underlying reaction pathways of this assay, revealing that certain antioxidants, especially of phenolic nature, can form coupling adducts with ABTS•+, leading to oxidative degradation and the formation of hydrazindyilidene-like or imine-like adducts. Understanding these pathways is vital for interpreting the assay results, as specific reactions like coupling might affect the comparison between different antioxidants. Despite certain reservations, ABTS-based assays are recommended for monitoring changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Medicinal Chemistry and Drug Synthesis
Synthesis and Anti-Inflammatory Activity of Tetrahydropyrimidine Derivatives
- Substituted tetrahydropyrimidine derivatives demonstrate a wide range of biological activities including anti-inflammatory, anticancer, and analgesic effects. This paper presents a novel procedure for synthesizing these derivatives and evaluates their in vitro anti-inflammatory activity. The results highlight the significant anti-inflammatory potential of these compounds, suggesting the need for further investigation to understand their underlying mechanisms (Gondkar, Deshmukh, & Chaudhari, 2013).
Mechanism of Action
LDN-27219 acts as a reversible inhibitor of transglutaminase 2 (TG2). It binds to the GTP binding site of the enzyme and inhibits its activity . This mechanism of action suggests that LDN-27219 could potentially be used in therapeutic strategies for conditions related to TG2, such as age-related vascular dysfunction and blood pressure regulation .
Safety and Hazards
properties
IUPAC Name |
2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c21-23-16(25)12-28-20-22-18-17(15(11-27-18)13-7-3-1-4-8-13)19(26)24(20)14-9-5-2-6-10-14/h1-11H,12,21H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBUICQBNZXIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NN)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide | |
CAS RN |
312946-37-5 | |
| Record name | 312946-37-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2568661.png)

![4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2568665.png)








![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2568681.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2568683.png)